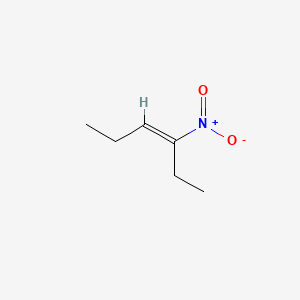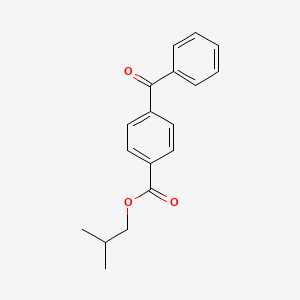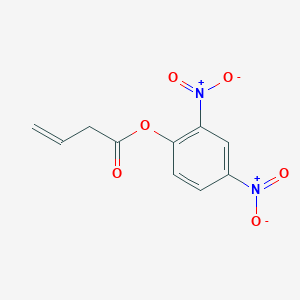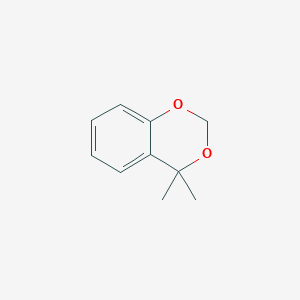
p-Propylphosphonamidothioic acid S-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Propylphosphonamidothioic acid S-methyl ester is an organophosphorus compound characterized by the presence of a phosphonamidothioic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Propylphosphonamidothioic acid S-methyl ester typically involves the reaction of a phosphonamidothioic acid derivative with a methylating agent. One common method is the esterification of phosphonamidothioic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is typically heated to high temperatures to drive the reaction to completion, followed by purification steps such as distillation or crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
p-Propylphosphonamidothioic acid S-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonamidothioic acid derivatives.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphonamidothioic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phosphonamidothioic acid derivatives.
Scientific Research Applications
p-Propylphosphonamidothioic acid S-methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonamidothioic acid derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of p-Propylphosphonamidothioic acid S-methyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction is facilitated by the electrophilic nature of the phosphonamidothioic acid group, which can react with nucleophilic thiol groups.
Comparison with Similar Compounds
Similar Compounds
- Methylphosphonamidothioic acid S-methyl ester
- Ethylphosphonamidothioic acid S-methyl ester
- Isopropylphosphonamidothioic acid S-methyl ester
Uniqueness
p-Propylphosphonamidothioic acid S-methyl ester is unique due to its specific alkyl group (propyl) attached to the phosphonamidothioic acid moiety. This structural variation can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
65331-54-6 |
|---|---|
Molecular Formula |
C4H12NOPS |
Molecular Weight |
153.19 g/mol |
IUPAC Name |
1-[amino(methylsulfanyl)phosphoryl]propane |
InChI |
InChI=1S/C4H12NOPS/c1-3-4-7(5,6)8-2/h3-4H2,1-2H3,(H2,5,6) |
InChI Key |
DPVPWOJYEUJZMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCP(=O)(N)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Dimethylamino)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14473950.png)
![N-Phenyl-N'-{2-[(phenylcarbamothioyl)amino]ethyl}urea](/img/structure/B14473958.png)
![4-Hydroxy-5,9-dimethyl-6,9-dihydronaphtho[1,2-b]furan-8(7H)-one](/img/structure/B14473963.png)
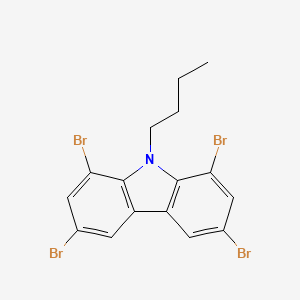
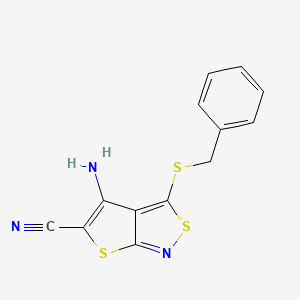
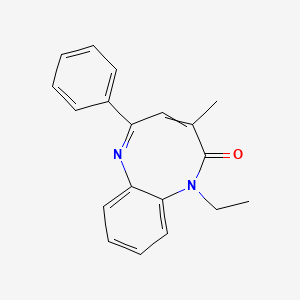

![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473984.png)
